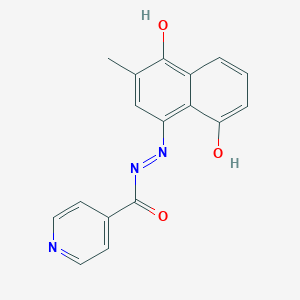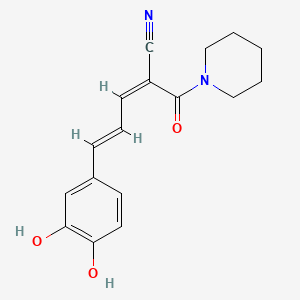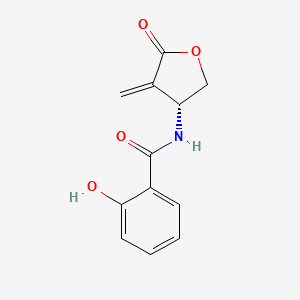![molecular formula C30H29IN2O7 B12392393 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with iodine and a tetrahydrofuran ring with multiple functional groups. The presence of bis(4-methoxyphenyl) and phenylmethoxy groups further enhances its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions typically include the use of a strong acid or base as a catalyst.
Introduction of the Bis(4-methoxyphenyl) and Phenylmethoxy Groups: This step involves the protection of the hydroxyl group on the tetrahydrofuran ring using bis(4-methoxyphenyl) and phenylmethoxy groups. This is achieved through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between a suitable amine and a carbonyl compound. The reaction conditions typically include the use of a strong acid or base as a catalyst.
Introduction of the Iodine Atom: The iodine atom is introduced through an electrophilic substitution reaction. The reaction conditions typically include the use of iodine and a suitable oxidizing agent.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Optimization of Reaction Conditions: The reaction conditions are optimized to ensure maximum yield and purity of the product.
Use of Continuous Flow Reactors: Continuous flow reactors are used to ensure consistent reaction conditions and to minimize the formation of by-products.
Purification of the Product: The product is purified using techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduction products. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst, alkyl halides in the presence of a base, nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound.
科学研究应用
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe for studying enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biological processes.
Interacting with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Signal Transduction Pathways: The compound can modulate various signal transduction pathways, affecting cell growth and proliferation.
相似化合物的比较
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione: This compound has a similar structure but with a fluorine atom instead of an iodine atom. The presence of fluorine affects the compound’s reactivity and biological activity.
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione: This compound has a similar structure but with a methoxy group instead of an iodine atom. The presence of the methoxy group affects the compound’s solubility and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which significantly affects its chemical and biological properties.
属性
分子式 |
C30H29IN2O7 |
|---|---|
分子量 |
656.5 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26-,27-/m1/s1 |
InChI 键 |
RLDUYGSOCGOJTP-ZONZVBGPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)



![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)


